N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15199703
InChI: InChI=1S/C21H17N3O4/c1-27-16-8-6-14(7-9-16)13-24-19(10-11-22-24)23-20(25)17-12-15-4-2-3-5-18(15)28-21(17)26/h2-12H,13H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C21H17N3O4
Molecular Weight: 375.4 g/mol

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC15199703

Molecular Formula: C21H17N3O4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C21H17N3O4
Molecular Weight 375.4 g/mol
IUPAC Name N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C21H17N3O4/c1-27-16-8-6-14(7-9-16)13-24-19(10-11-22-24)23-20(25)17-12-15-4-2-3-5-18(15)28-21(17)26/h2-12H,13H2,1H3,(H,23,25)
Standard InChI Key WZRPGPQEYBAZSU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a pyrazole ring with a chromene structure. This compound has garnered significant attention in the scientific community due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C21H17N3O4, and it has a molecular weight of approximately 375.4 g/mol.

Synthesis Methods

The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These steps may include the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form a hydrazone, which is then cyclized to yield the pyrazole ring. The chromene moiety is introduced through a reaction with 4-hydroxycoumarin under acidic conditions, followed by amide coupling to form the carboxamide group.

Biological Activities and Potential Applications

Research indicates that compounds similar to N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The methoxy group on the benzyl moiety may contribute to these activities by influencing the compound's interaction with biological targets.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AnticancerCancer therapy
AntimicrobialInfection treatment

Interaction Studies and Mechanisms of Action

Interaction studies involving N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide focus on its binding affinity and specificity towards various biological targets. Techniques such as molecular docking are employed to understand the therapeutic potential and safety profile of this compound.

Comparison with Related Compounds

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide shares structural features with several related compounds, including:

  • N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide: Contains a naphthalene moiety, which may confer different biological activity due to structural variation.

  • 6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide: Features a chlorine substitution, which may enhance certain properties.

Related CompoundKey Features
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamideNaphthalene moiety
6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamideChlorine substitution

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